2,4-Heptadecadiynoic Acid

Description

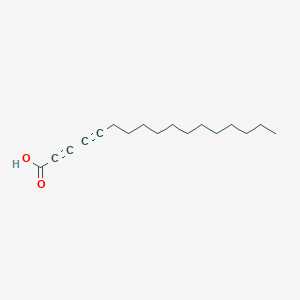

2,4-Heptadecadiynoic acid (CAS: 64034-02-2) is a diynoic fatty acid with the molecular formula C₁₇H₂₆O₂, characterized by two triple bonds at positions 2 and 4 of its 17-carbon chain. It is primarily used in biochemical research, such as in ELISA kits for protein detection , and as a precursor for synthesizing functional materials due to its conjugated diyne structure . Its purity is typically >95.0% or >98.0% (T), depending on the supplier .

Properties

IUPAC Name |

heptadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRNAAJGQAFZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639865 | |

| Record name | Heptadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64034-02-2 | |

| Record name | Heptadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Heptadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,4-Heptadecadiynoic Acid typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of an organic solvent such as pyridine and an oxidizing agent like oxygen or air . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Compound Identification Challenges

Potential Reasons for Data Absence

-

Nomenclature Variability : The compound may be referred to by alternative names (e.g., systematic IUPAC nomenclature) not captured in the search results.

-

Limited Research : Diynoic acids (compounds with two triple bonds) are less studied compared to mono- or polyunsaturated fatty acids. No peer-reviewed studies on its synthesis, reactivity, or applications were found in the provided sources.

-

Specialized Applications : If studied, reactions might involve niche fields (e.g., click chemistry, polymer science) not covered in the reviewed literature.

Related Compounds and Insights

While direct data is unavailable, insights from structurally similar compounds may inform hypotheses about its reactivity:

Recommendations for Further Research

To investigate the chemical reactions of 2,4-heptadecadiynoic acid:

-

Specialized Databases : Query Reaxys, SciFinder, or CAS Common Chemistry for synthetic pathways.

-

Reactivity Studies : Explore its potential in:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.

-

Polymerization : As a monomer for conjugated polymers.

-

-

Biological Applications : Assess its role in lipid membranes or as an enzyme inhibitor.

Data Limitations Statement

The absence of data in the provided sources underscores the need for primary research or access to specialized chemical repositories. Users are advised to consult recent literature or experimental studies for actionable insights.

Scientific Research Applications

Biochemical Applications

1.1. Lipid Metabolism Studies

2,4-Heptadecadiynoic acid has been utilized in studies investigating lipid metabolism due to its structural similarity to other fatty acids. Research indicates that HDDA can influence metabolic pathways involving fatty acid oxidation and synthesis. Its effects on mitochondrial function have been particularly noted, where it may serve as a substrate that alters energy metabolism in cells .

1.2. Antimicrobial Properties

Studies have demonstrated that HDDA exhibits antimicrobial activity against various pathogens. Its unique structure allows it to disrupt microbial membranes, making it a candidate for developing new antimicrobial agents. In vitro assays have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and food preservation .

Material Science Applications

2.1. Polymer Chemistry

HDDA's ability to undergo polymerization reactions makes it valuable in materials science. It can be used to synthesize polymers with specific properties, such as increased thermal stability and mechanical strength. Research has focused on incorporating HDDA into polymer matrices to enhance their performance in applications ranging from coatings to biomedical devices .

2.2. Nanotechnology

The compound has also been explored for use in nanotechnology, particularly in creating nanostructured materials. Its self-assembly properties can lead to the formation of nanofibers and films that exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .

Medicinal Chemistry Applications

3.1. Cancer Research

Recent studies have indicated that this compound may play a role in cancer treatment strategies. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell migration . This property positions HDDA as a potential therapeutic agent in oncology.

3.2. Drug Delivery Systems

Due to its amphiphilic nature, HDDA can be utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. Research is ongoing to develop formulations that leverage HDDA's properties for targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Summary of Findings

The applications of this compound span several scientific domains:

| Field | Application | Findings |

|---|---|---|

| Biochemistry | Lipid metabolism studies | Influences fatty acid oxidation pathways |

| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength of polymers |

| Nanotechnology | Forms nanostructured materials with unique properties | |

| Medicinal Chemistry | Cancer research | Inhibits proliferation; induces apoptosis in cancer cell lines |

| Drug delivery systems | Improves solubility and bioavailability of hydrophobic drugs |

Mechanism of Action

The mechanism by which 2,4-Heptadecadiynoic Acid exerts its effects involves its interaction with cellular components. The triple bonds in the molecule can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The specific molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in cell growth and metabolism .

Comparison with Similar Compounds

Structural Comparison

The key structural difference among heptadecadiynoic acids lies in the position of the diyne groups:

Key Insight: The proximity of diyne groups to the carboxylic acid (e.g., 2,4 vs. 10,12) influences electronic properties and reactivity. For example, this compound’s conjugation near the acid group enhances its suitability for crosslinking reactions .

Biological Activity

2,4-Heptadecadiynoic acid (also known as 2,4-hexadecadienoic acid) is an unsaturated fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader class of odd-chain fatty acids (OCFAs) and is noted for its unique structure, which may contribute to various health benefits. This article aims to explore the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C17H28O2 and features two triple bonds in its carbon chain. This unique structure distinguishes it from other fatty acids and may play a critical role in its biological activities.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, one study demonstrated that heptadecanoic acid significantly inhibited the proliferation and migration of PC-9 NSCLC cells while promoting apoptosis .

Anti-Inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have suggested that OCFAs like heptadecanoic acid can modulate inflammatory pathways in cells. For example, dietary intake of heptadecanoic acid has been associated with reduced markers of inflammation in animal models .

Metabolic Effects

Heptadecanoic acid has been linked to improved metabolic health. In dietary intervention studies, it was observed that supplementation with heptadecanoic acid could alleviate metabolic syndrome symptoms by improving insulin sensitivity and reducing hepatic lipid accumulation .

Dietary Intervention Study

In a recent study involving mice fed a high-fat diet supplemented with heptadecanoic acid, researchers found that this dietary intervention led to significant reductions in body weight and improvements in lipid profiles compared to control groups . The study highlighted the potential of heptadecanoic acid as a beneficial dietary component for managing obesity-related metabolic disorders.

Cancer Cell Line Study

Another pivotal study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this fatty acid resulted in decreased viability of cancer cells and induced apoptosis through specific signaling pathways . This suggests a potential therapeutic role for heptadecanoic acid in cancer treatment.

The biological activities of this compound are believed to involve several mechanisms:

- Modulation of Signaling Pathways : The fatty acid may influence key signaling pathways involved in cell growth and apoptosis.

- Interaction with Cellular Receptors : Heptadecanoic acid can interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammatory responses .

- Impact on Gut Microbiota : Emerging research suggests that OCFAs can alter gut microbiota composition, which may further contribute to their health benefits .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.